An In-depth Technical Guide to Cyclo(-Phe-Trp): Core Properties and Structure
An In-depth Technical Guide to Cyclo(-Phe-Trp): Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(-Phe-Trp), a cyclic dipeptide belonging to the diketopiperazine (DKP) class, has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial and antitumor effects.[1] Its rigidified conformational structure, conferred by the central DKP ring, enhances its stability against enzymatic degradation, making it an attractive scaffold for therapeutic development.[2] This technical guide provides a comprehensive overview of the fundamental physicochemical properties, structural features, and experimental methodologies related to Cyclo(-Phe-Trp). It is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.
Core Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₉N₃O₂ | [2] |
| Molecular Weight | 333.39 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | Data not available for Cyclo(-Phe-Trp). Cyclo(L-Phe-L-Pro) melts at 146-148 °C. | [3] |
| Solubility | Data not available for Cyclo(-Phe-Trp). Cyclo(L-Phe-L-Phe) is soluble in ethanol, methanol, DMF, and DMSO. | [4] |
Structural Elucidation
The structure of Cyclo(-Phe-Trp) is characterized by a central six-membered diketopiperazine (DKP) ring, which is typically non-planar and often adopts a boat-like conformation to minimize steric hindrance between the bulky phenyl and indole side chains of the phenylalanine and tryptophan residues, respectively.[1] This cyclic structure imparts significant conformational rigidity, a key factor in its biological activity and stability.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of Cyclo(-Phe-Trp) in solution. The chemical shifts of the protons and carbons provide detailed information about the molecular environment of each atom.
¹H NMR Spectroscopy: The aromatic protons of the phenylalanine and tryptophan side chains typically resonate in the downfield region of the spectrum, while the α-protons of the peptide backbone are found further upfield.[1]
| Proton | Typical Chemical Shift (δ, ppm) |
| Aromatic (Phe & Trp) | 7.2 - 7.4 |
| α-CH (Phe & Trp) | 3.8 - 4.2 |
¹³C NMR Spectroscopy: The carbon signals, though not as readily reported in general literature, provide complementary structural information.
| Carbon | Typical Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~170 |
| Aromatic (Phe & Trp) | 110 - 140 |
| α-C (Phe & Trp) | 55 - 60 |
| β-C (Phe & Trp) | 25 - 40 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of Cyclo(-Phe-Trp). Electrospray ionization (ESI) is a common technique used for the analysis of such compounds.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. The protonated molecular ion ([M+H]⁺) is typically observed at an m/z of 334.15.[1] A characteristic fragment is the immonium ion of tryptophan, which appears at m/z 130.[1]
| Ion | m/z |
| [M+H]⁺ | 334.15 |
| Tryptophan immonium ion | 130 |
| Phenylalanine immonium ion | 120 |
| [M+H - CO]⁺ | 306.16 |
| [M+H - H₂O]⁺ | 316.14 |
Experimental Protocols
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
A generalized protocol for the synthesis of Cyclo(-Phe-Trp) via SPPS, based on standard Fmoc chemistry, is outlined below.
Workflow for Solid-Phase Synthesis of Cyclo(-Phe-Trp)
Caption: Generalized workflow for the solid-phase synthesis of Cyclo(-Phe-Trp).
Methodology:
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Resin Swelling: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dimethylformamide (DMF) for 1-2 hours.
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First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) to the resin using a coupling agent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
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Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
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Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid (Fmoc-Phe-OH) using the same coupling procedure as in step 2.
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Final Fmoc Deprotection: Remove the final Fmoc group.
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Cleavage from Resin: Cleave the linear dipeptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
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Cyclization: Perform the cyclization of the linear dipeptide in a dilute solution to favor intramolecular reaction over intermolecular polymerization. This is often achieved by adding the linear peptide solution dropwise to a solution containing a coupling agent and a base.
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Purification: Purify the crude Cyclo(-Phe-Trp) using reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Methodology:
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Column: A C18 stationary phase is commonly used for the purification of peptides.
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Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% TFA, is typically employed.
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Gradient: A shallow gradient, for example, from 5% to 95% ACN over 30-60 minutes, allows for the effective separation of the cyclic dipeptide from impurities.
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Detection: The elution of the compound is monitored by UV absorbance, typically at 220 nm and 280 nm.
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Fraction Collection and Analysis: Fractions containing the desired product are collected, and their purity is confirmed by analytical HPLC and mass spectrometry.
Biological Activity and Signaling Pathways
Cyclo(-Phe-Trp) has been reported to exhibit a range of biological activities, including potential antitumor effects.[1] While the precise molecular mechanisms and signaling pathways are still under investigation, a plausible mechanism for the anti-cancer activity of cyclic dipeptides involves the induction of apoptosis.
Hypothesized Apoptotic Signaling Pathway for Cyclic Dipeptides
Caption: A potential signaling pathway for Cyclo(-Phe-Trp)-induced apoptosis in cancer cells.
This proposed pathway suggests that Cyclo(-Phe-Trp) may interact with a specific cellular target, initiating a signaling cascade that leads to mitochondrial-mediated apoptosis. This involves the activation of pro-apoptotic proteins like Bax and Bak, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. Further research is required to validate this hypothetical mechanism and identify the specific molecular targets of Cyclo(-Phe-Trp).
Conclusion
Cyclo(-Phe-Trp) represents a promising molecular scaffold for the development of novel therapeutic agents. Its inherent stability and defined three-dimensional structure provide a solid foundation for structure-activity relationship studies and lead optimization. This technical guide has summarized the core physicochemical properties, structural features, and key experimental protocols for Cyclo(-Phe-Trp), providing a valuable resource for researchers in the field. Future investigations should focus on elucidating its precise mechanism of action and identifying its specific molecular targets to fully realize its therapeutic potential.
